Methyl 2-chloro-4,5-difluorobenzoate
Overview
Description
Methyl 2-chloro-4,5-difluorobenzoate: is an organic compound with the molecular formula C8H5ClF2O2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-4,5-difluorobenzoate can be synthesized through several methods. One common route involves the reaction of methyl 2,4-dichloro-5-fluorobenzoate with appropriate reagents under controlled conditions. For example, the reaction can be conducted at 150°C for 8 hours to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-4,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted benzoates can be formed.
Hydrolysis: The major product is 2-chloro-4,5-difluorobenzoic acid.
Scientific Research Applications
Methyl 2-chloro-4,5-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4,5-difluorobenzoate involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and the nature of the chemical reactions involved .
Comparison with Similar Compounds
- Methyl 2,5-difluorobenzoate
- Methyl 2-chloro-4-fluorobenzoate
- 2-Chloro-4,5-difluorobenzoic acid
Comparison: Methyl 2-chloro-4,5-difluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
methyl 2-chloro-4,5-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXSLWFGIGSIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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